![molecular formula C7H8O2 B14448028 (7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol CAS No. 77023-21-3](/img/structure/B14448028.png)
(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Oxabicyclo[410]hepta-2,4-dien-1-yl)methanol is a bicyclic organic compound with a unique structure that includes an oxygen bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol typically involves the reaction of cyclohexene oxide with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate oxirane ring, which is subsequently opened to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids or bases can be employed to facilitate the reaction and improve selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and biochemical pathways.
Industry: Used in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism by which (7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol exerts its effects involves the interaction of its reactive sites with various molecular targets. The oxygen bridge and the bicyclic structure provide unique sites for chemical reactions, allowing the compound to participate in a variety of pathways. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the oxygen bridge.
1,2-Epoxycyclohexane: Another epoxide with a different ring structure.
Tetramethyleneoxirane: A related compound with a different ring size and substitution pattern.
Uniqueness
(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol is unique due to its bicyclic structure and the presence of an oxygen bridge, which imparts distinctive reactivity and potential for diverse applications. This sets it apart from other similar compounds and makes it a valuable molecule in various fields of research and industry.
Eigenschaften
CAS-Nummer |
77023-21-3 |
|---|---|
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
7-oxabicyclo[4.1.0]hepta-2,4-dien-1-ylmethanol |
InChI |
InChI=1S/C7H8O2/c8-5-7-4-2-1-3-6(7)9-7/h1-4,6,8H,5H2 |
InChI-Schlüssel |
SAYYHXPTXWGFNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(O2)(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
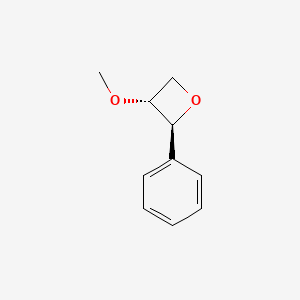
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide](/img/structure/B14447963.png)
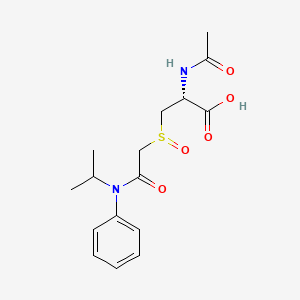
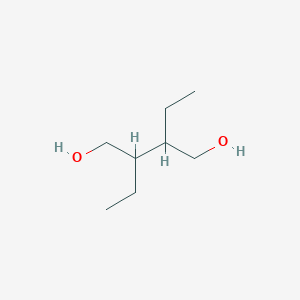
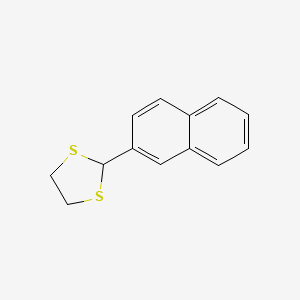

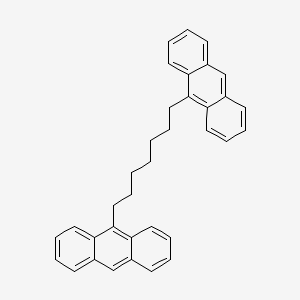
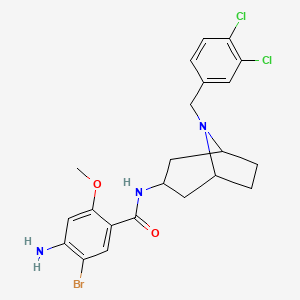
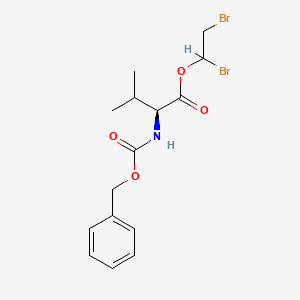
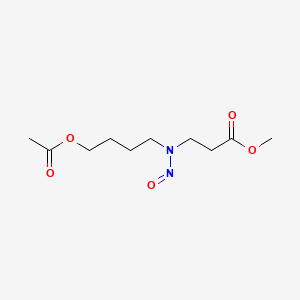
![4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)](/img/structure/B14447999.png)
